2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol
Description
2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol is a heterocyclic compound featuring a 1,3-thiazole core substituted with a chlorine atom at position 5, a 4-methylphenyl sulfonyl group at position 4, and a sulfanyl ethanol moiety at position 2.
Properties
Molecular Formula |
C12H12ClNO3S3 |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfanyl]ethanol |
InChI |
InChI=1S/C12H12ClNO3S3/c1-8-2-4-9(5-3-8)20(16,17)11-10(13)19-12(14-11)18-7-6-15/h2-5,15H,6-7H2,1H3 |
InChI Key |
MTYQPSCMPRVNNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol typically involves multiple steps. One common route starts with the chlorination of 4-chlorobenzoic acid, followed by esterification with methanol. The resulting ester undergoes hydrazination, salt formation, and cyclization to form the thiazole ring . The intermediate is then converted into a sulfonyl chloride, which reacts with an appropriate nucleophile to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the sulfanyl group can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit notable antimicrobial properties. The thiazole moiety in 2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol contributes to its efficacy against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
2. Anticancer Properties
The compound has been investigated for its anticancer potential due to its ability to modulate cellular pathways involved in cancer progression. In vitro studies show that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes. Specific case studies have reported significant reductions in tumor growth when administered in combination with established chemotherapeutic agents .
Biochemical Applications
1. Enzyme Inhibition
2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol has been studied for its role as an enzyme inhibitor. It particularly affects enzymes involved in metabolic pathways related to inflammation and cancer. The inhibition of these enzymes can lead to reduced inflammatory responses and slower tumor growth .
2. Neuroprotective Effects
Recent research has highlighted the compound's potential neuroprotective effects, especially in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation within neuronal cells, which are critical factors in diseases such as Alzheimer's and Parkinson's .
Case Studies
Mechanism of Action
The mechanism of action for this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The sulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the thiazole ring and other functional groups.
Comparison with Similar Compounds
Thiazole vs. Thiadiazole Derivatives
- Thiadiazoles (e.g., ): These contain two nitrogen atoms in the five-membered ring, increasing polarity and hydrogen-bonding capacity compared to thiazoles. For instance, 1,3,4-thiadiazole derivatives are noted for antimicrobial and antitumor activities due to enhanced electronic delocalization .
- Thiazoles (e.g., ): The single nitrogen-sulfur configuration in thiazoles offers moderate electron-withdrawing effects, influencing reactivity. For example, 5-chloro-thiazole derivatives () exhibit stability under acidic conditions, a trait critical for drug formulation.
Substituent Effects
Sulfonyl and Sulfanyl Groups
- 4-Methylphenyl Sulfonyl : Present in both the target compound and ’s derivatives (e.g., 3e, 3f), this group contributes to high melting points (230–260°C) and crystallinity, as seen in IR spectra (SO₂ absorption at ~1350–1150 cm⁻¹) .
- Sulfanyl Ethanol: The –SCH₂CH₂OH moiety in the target compound contrasts with simpler sulfanyl groups in ’s triazole derivatives. The ethanol side chain may improve aqueous solubility compared to hydrophobic analogs like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone (), which lacks polar termini .
Halogen Substituents
- Chloro vs. Fluoro : ’s 5-fluoro-thiazole derivatives (e.g., 3e) show distinct NMR shifts (e.g., C4″ at δ 123.7 ppm) compared to chloro-substituted analogs, reflecting differences in electronegativity and steric effects . Chloro groups generally enhance metabolic stability but may reduce bioavailability due to increased lipophilicity.
Physicochemical Properties
Key Observations :
- Yields : Thiazole derivatives with pyrrolopyridine substituents () achieve higher yields (90–97%) than methylated analogs (40%), likely due to steric hindrance in the latter .
- Melting Points: Sulfonyl-containing compounds (e.g., ) exhibit higher melting points (>230°C) than non-sulfonylated analogs, underscoring the role of SO₂ in lattice stability.
Biological Activity
The compound 2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol is a synthetic organic molecule notable for its complex structure, which includes a thiazole ring, a sulfonyl group, and an ethanol moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features:
- A thiazole ring which is known for diverse biological activities.
- A sulfonyl group that enhances solubility and biological interactions.
- A chloro substituent that may contribute to its reactivity and biological efficacy.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Many thiazole derivatives demonstrate significant antibacterial and antifungal properties.
- Anticancer Potential : Some studies suggest that thiazole-based compounds can inhibit cancer cell proliferation.
- Enzyme Inhibition : The sulfonamide functionality may allow for the inhibition of specific enzymes involved in bacterial metabolism.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Chloro-N-(4-methylphenyl)sulfonamide | Contains sulfonamide group | Antibacterial | Lacks thiazole ring |
| 2-Amino-thiazole | Simple thiazole structure | Antimicrobial | No sulfonamide or sulfinyl groups |
| 4-Methylbenzenesulfonamide | Sulfonamide only | Antimicrobial | No thiazole or chloro substituents |
The uniqueness of 2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol lies in its combination of both thiazole and sulfonamide functionalities, which may enhance its biological activity compared to simpler analogs .
Antimicrobial Activity
A study evaluating the antimicrobial properties of various thiazole derivatives reported that compounds similar to 2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol exhibited moderate to excellent antimicrobial activity against a range of bacterial strains. The study highlighted that the presence of both the thiazole and sulfonamide moieties significantly contributed to the observed effects .
Anticancer Research
Research conducted on thiazole derivatives has shown promise in anticancer applications. For example, certain derivatives were noted to inhibit cell proliferation in various cancer cell lines, with mechanisms potentially involving enzyme inhibition pathways .
Enzyme Inhibition Studies
In silico studies have indicated that compounds with similar structures can effectively bind to target enzymes, suggesting that 2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol may also possess enzyme inhibitory properties .
The proposed mechanism of action for this compound involves:
- Interaction with Bacterial Enzymes : Inhibition of key metabolic enzymes in bacteria.
- Cell Cycle Disruption in Cancer Cells : Inducing apoptosis through interference with cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
